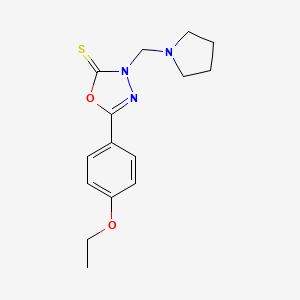![molecular formula C14H7F6N3 B11093138 6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11093138.png)
6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that contains both a triazole and a pyridine ring. The presence of trifluoromethyl groups on both the triazole and phenyl rings imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with the Pyridine Ring: The final step involves coupling the triazole derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)-3-phenyl[1,2,4]triazolo[4,3-a]pyridine
- 3-[4-(Trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine
Uniqueness
6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of trifluoromethyl groups on both the triazole and phenyl rings. This dual substitution enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H7F6N3 |
|---|---|
Molecular Weight |
331.22 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C14H7F6N3/c15-13(16,17)9-3-1-8(2-4-9)12-22-21-11-6-5-10(7-23(11)12)14(18,19)20/h1-7H |
InChI Key |
QZSKKNJAWCUOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11093071.png)
![6-[3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11093081.png)
![{1-[(4-Acetylphenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11093083.png)
![N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide](/img/structure/B11093090.png)
![3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B11093096.png)

![6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11093106.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093107.png)
![3-chloro-N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11093111.png)
![Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11093116.png)
![(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate](/img/structure/B11093136.png)
![2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11093139.png)
![ethyl 5-hydroxy-3-methyl-1-[(3-methylphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-5-carboxylate](/img/structure/B11093145.png)
![(6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11093148.png)
